![molecular formula C17H22FNO3S B2554514 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide CAS No. 1022239-70-8](/img/structure/B2554514.png)
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide
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Overview
Description
The compound “1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide” is a complex organic molecule. It contains a bicyclic heptane structure with two methyl groups and an oxo group, a methanesulfonamide group, and a 4-fluorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic heptane structure. The two methyl groups and the oxo group on the heptane ring, the methanesulfonamide group, and the 4-fluorophenylmethyl group would all contribute to the overall three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all influence its properties .Scientific Research Applications
Protic Ionic Liquids and Brönsted Acidity
Research on protic ionic liquids (PILs), which possess similar bicyclic structures, highlights their physicochemical properties, Brönsted acidity, and ecological safety. These studies suggest potential applications in green chemistry due to their non-toxic nature and strong acidities, which could be relevant for catalysis, solvent systems, and materials science. The ecological and biological aspects of these compounds, including their toxicity behavior against human pathogenic bacteria, underline their safety profile in environmental and biological applications (Sardar et al., 2018).
Organic Synthesis and Molecular Transformation
Investigations into the formal addition of methanesulfenyl fluoride to unsaturated substrates, including the synthesis of β-fluoroalkyl-methylthioethers, reveal the synthetic utility of related compounds in organic chemistry. Such studies indicate the role of similar chemical structures in facilitating organic transformations, which could be extended to the synthesis of complex organic molecules, pharmaceutical intermediates, and materials science (Haufe et al., 1988).
Microbial Metabolism and Environmental Chemistry
Research on the microbial metabolism of methanesulfonic acid demonstrates the environmental relevance of sulfonamide compounds. Such studies could provide insights into the biodegradation pathways of similar compounds, their role in sulfur cycling, and implications for environmental chemistry and microbiology (Kelly & Murrell, 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-16(2)13-7-8-17(16,15(20)9-13)11-23(21,22)19-10-12-3-5-14(18)6-4-12/h3-6,13,19H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYOUUYADDDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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